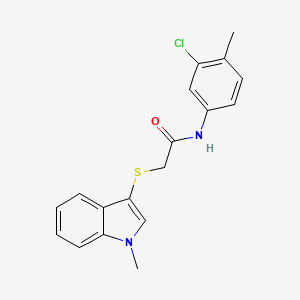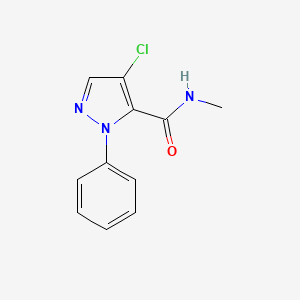
4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide” is not provided in the retrieved sources .
Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific chemical reactions involving “4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide” are not detailed in the retrieved sources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide” are not provided in the retrieved sources .
Aplicaciones Científicas De Investigación
Antiviral Activity
4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide has been explored for its antiviral potential. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various viruses. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Compound 2 : 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide exhibited potent antiviral effects against Coxsackie B4 virus .
Antitubercular Activity
4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide derivatives have also been investigated for their antitubercular properties. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Notably:
- Compound 13 : Showed strong in vitro antipromastigote activity against Leishmania major .
- Compound 19 : Exhibited potent anticancer activity against A375 cell lines .
Other Biological Activities
Beyond antiviral and antitubercular effects, this compound class has shown promise in other areas:
Mecanismo De Acción
Target of Action
The primary target of 4-chloro-N-methyl-1-phenyl-1H-pyrazole-5-carboxamide, also known as Chlorantraniliprole, is the ryanodine receptor (RyR) . This receptor plays a crucial role in the regulation of intracellular calcium levels in various organisms, including insects .
Mode of Action
Chlorantraniliprole acts by selectively activating the ryanodine receptors in insects . It binds to these receptors and triggers a continuous release of calcium from the intracellular stores . This unregulated calcium release leads to muscle contraction, paralysis, and ultimately, death of the insect .
Biochemical Pathways
The activation of the ryanodine receptor by Chlorantraniliprole disrupts the normal calcium signaling pathways in the insect’s cells . The continuous release of calcium ions into the cytoplasm disrupts the normal biochemical processes, leading to muscle paralysis and death .
Pharmacokinetics
The acute oral LD50 in rats is greater than 5000 mg/kg, indicating a favorable safety profile .
Result of Action
The result of Chlorantraniliprole’s action is the effective control of insect pests. Upon ingestion or contact, insects experience muscle paralysis and stop feeding within minutes . Death typically occurs within 1 to 4 days .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ChlorantraniliproleFurthermore, the compound is considered safe for non-target organisms like birds, bees, and fish, making it suitable for use in various environments .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-methyl-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-13-11(16)10-9(12)7-14-15(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDROXHPVBGWNEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NN1C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

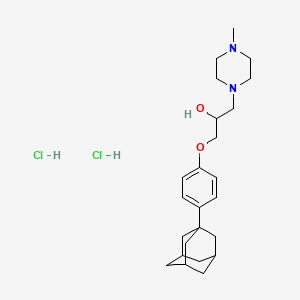
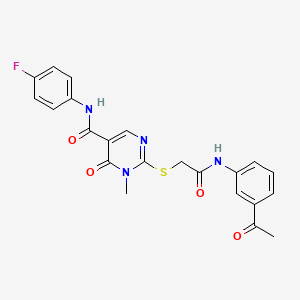
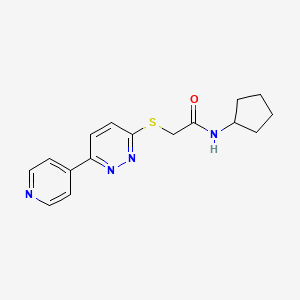

![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)
![N,N-diethyl-2-methyl-5-[(prop-2-yn-1-yl)amino]benzene-1-sulfonamide](/img/structure/B2386021.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)

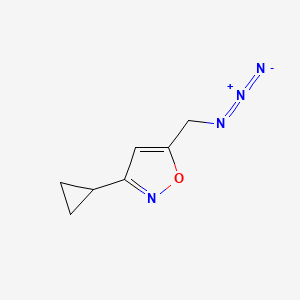


![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2386032.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide](/img/structure/B2386033.png)
